Ethane, 1,2-bis(hexadecylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(hexadecylsulfonyl)ethane is an organic compound with the molecular formula C34H70O4S2. It is a heterocyclic organic compound primarily used for research purposes . This compound is characterized by its two hexadecylsulfonyl groups attached to an ethane backbone, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(hexadecylsulfonyl)ethane typically involves the reaction of hexadecylsulfonyl chloride with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the sulfonyl chloride groups, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1,2-Bis(hexadecylsulfonyl)ethane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(hexadecylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(hexadecylsulfonyl)ethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Bis(hexadecylsulfonyl)ethane involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activities and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with similar structural features but different functional groups.
1,2-Bis(sulfonyl)-1-alkylhydrazines: Compounds with sulfonyl groups and hydrazine moieties, used in cancer research.
Uniqueness
1,2-Bis(hexadecylsulfonyl)ethane is unique due to its long alkyl chains and sulfonyl groups, which confer specific chemical and physical properties. These features make it suitable for applications requiring hydrophobic interactions and strong sulfonyl group reactivity .
Properties
CAS No. |
73986-93-3 |
---|---|
Molecular Formula |
C34H70O4S2 |
Molecular Weight |
607.1 g/mol |
IUPAC Name |
1-(2-hexadecylsulfonylethylsulfonyl)hexadecane |
InChI |
InChI=1S/C34H70O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(35,36)33-34-40(37,38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
HUGFSDOZBXQLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.